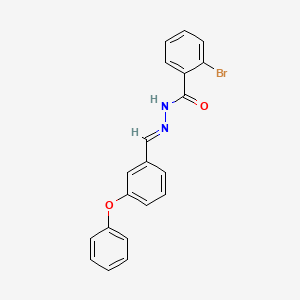![molecular formula C18H26N4O2 B5504069 3,5-dimethyl-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5504069.png)
3,5-dimethyl-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isoxazole derivatives, including compounds similar to 3,5-dimethyl-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole, often involves 1,3-dipolar cycloaddition reactions, which are pivotal in organic synthesis for constructing complex molecules. For example, efficient synthesis protocols have been developed for isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives from reactions involving hydroximoyl chloride with various substrates, showcasing the versatility of this synthetic route (Zaki, Sayed, & Elroby, 2016).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by their planar ring system, which significantly influences their chemical behavior and reactivity. X-ray crystallography studies have been employed to elucidate the structure of novel isoxazole derivatives, confirming their planarity and helping to understand their molecular conformations (Prasad et al., 2011).
Wissenschaftliche Forschungsanwendungen
Regioselectivity and Biological Activity of Isoxazole Derivatives
Isoxazole derivatives, including those with pyrazole and pyrrolidine components, demonstrate significant biological activities. These activities include antimicrobial, anti-inflammatory, and analgesic effects. The synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and their biological evaluation against gram-positive and gram-negative bacteria showcase the compound's potential in medical chemistry and drug development (Zaki, Sayed, & Elroby, 2016).
Antimicrobial Applications of Pyrazole and Isoxazole Derivatives
Compounds with pyrazole and isoxazole moieties have been synthesized and evaluated for their in vitro antibacterial activity against various bacteria strains such as Staphylococcus aureus and Escherichia coli. These investigations indicate the potential use of such derivatives in the development of new antimicrobial agents, offering a path for addressing the challenge of antibiotic resistance (Fadda, Rabie, Bondock, & Etman, 2017).
Synthesis and Application in Corrosion Inhibition
Research into pyrazole derivatives also extends into the field of corrosion inhibition. For instance, the study of pyridine-pyrazole compounds demonstrates their efficacy as inhibitors for steel corrosion in acidic solutions. These findings highlight the compound's relevance not only in pharmaceutical applications but also in material science, specifically in protecting metals from corrosion (Bouklah, Attayibat, Hammouti, Ramdani, Radi, & Benkaddour, 2005).
Antitumor Evaluation of Isoxazolo[5,4‐b]pyridines
Another significant area of application is in the synthesis of isoxazolo[5,4‐b]pyridines and related compounds with potential antitumor activity. The ability to synthesize and evaluate these compounds for their antitumor properties points to the compound's potential utility in cancer research and therapy development (Hamama, Ibrahim, & Zoorob, 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-11-15(13(3)21(5)19-11)8-9-17(23)22-10-6-7-16(22)18-12(2)20-24-14(18)4/h16H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNORBLUZFSCXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2CCCC2C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-furylmethyl)-2-mercapto-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5503986.png)
![2-phenyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B5503992.png)
![2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B5504007.png)


![2-[4-(1-azepanyl)-2-quinazolinyl]phenol](/img/structure/B5504018.png)
![(1S*,5R*)-6-propyl-3-{[3-(trifluoromethyl)phenyl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5504022.png)
![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5504033.png)

![(1R*,5R*)-6-(cyclobutylmethyl)-3-[4-(1H-imidazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5504052.png)
![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5504059.png)

![1-ethyl-N-[1-(1H-indol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504074.png)
